8-Chloro-2,7-naphthyridin-1(2H)-one

kinase inhibitor synthesis N-arylation building block efficiency

8-Chloro-2,7-naphthyridin-1(2H)-one (CAS 1393563-40-0, MW 180.59 g/mol) is a heterocyclic intermediate featuring a fused 2,7-naphthyridinone core with a reactive chlorine at the 8-position. This scaffold has emerged as a privileged chemotype in medicinal chemistry, enabling the efficient synthesis of diverse kinase inhibitor libraries targeting MET, AXL, c-Kit, and VEGFR-2.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B14862975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2,7-naphthyridin-1(2H)-one
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1C=CN=C2Cl
InChIInChI=1S/C8H5ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1-4H,(H,11,12)
InChIKeyCWTPPUHHQPHVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2,7-naphthyridin-1(2H)-one: A Key Chlorinated Building Block for Next-Generation Kinase Inhibitor Discovery


8-Chloro-2,7-naphthyridin-1(2H)-one (CAS 1393563-40-0, MW 180.59 g/mol) is a heterocyclic intermediate featuring a fused 2,7-naphthyridinone core with a reactive chlorine at the 8-position . This scaffold has emerged as a privileged chemotype in medicinal chemistry, enabling the efficient synthesis of diverse kinase inhibitor libraries targeting MET, AXL, c-Kit, and VEGFR-2 [1][2]. The chlorine substituent serves as both a handle for N-arylation with diaryliodonium salts and a leaving group for subsequent nucleophilic aromatic substitution (SNAr), making it a strategically differentiated intermediate for structure–activity relationship (SAR) exploration [1].

Why Generic Naphthyridinone Substitution Fails: The Indispensable Role of the 8-Chloro Reactivity Handle for 8-Chloro-2,7-naphthyridin-1(2H)-one


The unsubstituted 2,7-naphthyridin-1(2H)-one scaffold is notoriously difficult to functionalize, severely limiting its utility in drug discovery programs [2]. Attempts to directly replace the 8-position with diverse amines or to perform N-arylation on the parent system are inefficient or infeasible without the chloro activating group [2]. The 8-chloro substituent in 8-Chloro-2,7-naphthyridin-1(2H)-one overcomes this critical bottleneck by providing a versatile synthetic handle: it enables high-yielding N-arylation with diaryliodonium salts under mild conditions and serves as a leaving group for palladium-catalyzed amination with structurally diverse anilines [1]. This dual functionality transforms a synthetically recalcitrant scaffold into a productive entry point for generating combinatorial libraries of kinase inhibitors, a capability that cannot be achieved with simple, unchlorinated analogs [1][2].

8-Chloro-2,7-naphthyridin-1(2H)-one: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Efficient N-Arylation Yields via Diaryliodonium Salt Strategy for 8-Chloro Scaffold

The 8-chloro group enables direct N-arylation of 2,7-naphthyridin-1(2H)-one with diaryliodonium salts under mild conditions (room temperature, short reaction times), producing 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one intermediates in high yields. The parent unsubstituted 2,7-naphthyridin-1(2H)-one cannot undergo this transformation efficiently; its functionalization has been described as 'especially difficult' with few available methods, greatly limiting its application in drug discovery [1].

kinase inhibitor synthesis N-arylation building block efficiency

Selective MET/AXL Kinase Inhibition: Derivatives of 8-Chloro-2,7-naphthyridin-1(2H)-one vs. Cabozantinib

Derivatives synthesized from the 8-chloro building block demonstrated selective inhibition of either MET or AXL kinase at low nanomolar concentrations. In contrast, the FDA-approved multi-kinase inhibitor cabozantinib showed no selectivity between MET and AXL in the same biochemical screening platform [1]. This selectivity profile is a direct consequence of the 2,7-naphthyridinone scaffold functionalized at the 8-position.

MET kinase AXL kinase kinase selectivity cabozantinib

8-Amino Derivatives Exhibit Nanomolar c-Kit and VEGFR-2 Potency with Significant Fold-Improvement Over Lead Compound 3

8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, accessed exclusively through the 8-chloro intermediate, demonstrated potent inhibition of c-Kit and VEGFR-2 kinases. Compound 9k achieved a 38.8-fold improvement in c-Kit potency relative to the lead compound 3 (a MET-optimized preclinical candidate), while compounds 10l and 10r showed 5.0–8.8-fold improvements in VEGFR-2 potency [1].

c-Kit inhibitor VEGFR-2 inhibitor fold-improvement SAR

Conformational Restraint by 2,7-Naphthyridinone Scaffold Enables In Vivo Antitumor Efficacy

The 2,7-naphthyridinone core, introduced via the 8-chloro building block, conformationally restrains key pharmacophoric groups (block C) of class II MET inhibitors—a design advantage over more flexible scaffolds such as the BMS-777607 chemotype [1]. The optimized derivative 13f exhibited robust in vivo antitumor efficacy with tumor growth inhibition (TGI) exceeding 95% in two xenograft models [1].

MET inhibitor conformational restraint in vivo efficacy xenograft model

8-Chloro Group Enables Rapid Combinatorial Library Construction via Palladium-Catalyzed Amination

The 8-chloro substituent serves as an efficient leaving group for palladium-catalyzed coupling with structurally diverse aromatic amines, enabling the rapid construction of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one libraries [1][2]. This modular approach—N-arylation followed by amination—allows independent variation of the 2-phenyl and 8-amino substituents, a synthetic versatility not available with non-halogenated analogs [2].

combinatorial chemistry palladium-catalyzed amination library synthesis building block versatility

8-Chloro-2,7-naphthyridin-1(2H)-one: Recommended Application Scenarios for Scientific Procurement and Research Deployment


Targeted Library Synthesis for MET/AXL Dual Kinase Inhibitor Discovery

Research groups focused on identifying selective MET or AXL kinase inhibitors for oncology applications should prioritize 8-Chloro-2,7-naphthyridin-1(2H)-one as a central building block. The N-arylation–amination sequence enables rapid construction of focused libraries with independent variation at the 2-phenyl and 8-amino positions. Derivatives from this scaffold have demonstrated MET IC50 values as low as 13.8 nM and AXL IC50 values of 17.2–31.8 nM, with clear selectivity advantages over the non-selective clinical agent cabozantinib [1].

c-Kit/VEGFR-2 Inhibitor Lead Optimization Programs

Programs targeting c-Kit-driven malignancies (e.g., gastrointestinal stromal tumors) or VEGFR-2-mediated angiogenesis can leverage the 8-chloro scaffold to access 8-amino-substituted derivatives with substantially improved potency. The 38.8-fold improvement in c-Kit inhibition (IC50 8.5 nM for 9k vs. 329.6 nM for lead compound 3) and 5.0–8.8-fold improvement in VEGFR-2 inhibition (IC50 31.7–56.5 nM) demonstrate the SAR value of this building block [2].

Class II MET Inhibitor Preclinical Development with Conformational Restraint

For teams pursuing orally bioavailable class II MET inhibitors, the 2,7-naphthyridinone scaffold offers inherent conformational restraint of key pharmacophoric groups, a design principle validated by compound 13f. This preclinical candidate achieved 95–114% tumor growth inhibition at 50 mg/kg in U-87 MG and HT-29 xenograft models, demonstrating that the scaffold supports both target engagement and favorable in vivo pharmacokinetics [3].

Combinatorial Chemistry and High-Throughput SAR Exploration

Core facilities and medicinal chemistry groups engaged in high-throughput SAR exploration of kinase targets will benefit from the modular reactivity of 8-Chloro-2,7-naphthyridin-1(2H)-one. The sequential N-arylation (diaryliodonium salts, mild conditions, 72–85% yield) and palladium-catalyzed amination steps enable rapid diversification, reducing cycle times for hit-to-lead and lead optimization phases [2][3].

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